molecular formula C4H5O3- B1235776 Acetoacetate CAS No. 141-81-1

Acetoacetate

Cat. No.: B1235776
CAS No.: 141-81-1
M. Wt: 101.08 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-M
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Description

Acetoacetate is a 3-oxo monocarboxylic acid anion that is the conjugate base of acetoacetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of an acetoacetic acid.

Properties

CAS No.

141-81-1

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

3-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

WDJHALXBUFZDSR-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)[O-]

Canonical SMILES

CC(=O)CC(=O)[O-]

Synonyms

3-ketobutyrate
3-oxobutyric acid
acetoacetate
acetoacetic acid
acetoacetic acid, calcium salt
acetoacetic acid, lithium salt
acetoacetic acid, sodium salt
oxobutyrate
sodium acetoacetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of benzaldehyde (21.22 g) and ethyl acetoacetate (52.06 g) was cooled in an ice bath. Piperidine (3.3 ml) was added with stirring. The resulting mixture was kept at rt for 3 days whereupon it solidifies. The solid was recrystallised from ethanol (100 ml) to give a light yellowish solid (the bis-adduct of acetoacetate to benzaldehyde). The powdered solid was added in portions to 50% NaOH (200 ml) with stirring. The resulting yellow slurry was diluted with ethanol (70 ml) and stirred at reflux for 2 h. After addition of ice water (100 ml) and cooling in an ice bath the mixture was acidified with conc. HCl to give a white precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-phenylglutaric acid (16.4 g) was obtained as colourless crystals.
Quantity
21.22 g
Type
reactant
Reaction Step One
Quantity
52.06 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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